![molecular formula C17H12F3NO2S2 B2368075 Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone CAS No. 861208-08-4](/img/structure/B2368075.png)

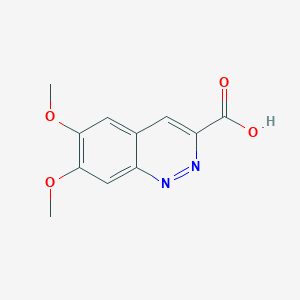

Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a sulfone-based compound that belongs to the class of thiazole derivatives and exhibits a range of biological activities.

Aplicaciones Científicas De Investigación

Julia-Kocienski Olefination

Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone and related compounds have been used in the Julia-Kocienski olefination reaction with carbonyl compounds. This reaction leads to the formation of 1,2-disubstituted alkenes and dienes, demonstrating the compound's potential in organic synthesis, particularly in the high-yielding and stereoselective synthesis of methoxylated stilbenes such as trimethylated resveratrol (Alonso et al., 2005).

Antimicrobial Applications

Some derivatives of methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone have been studied for their antimicrobial properties. For example, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety have shown promising results in vitro as antibacterial and antifungal agents (Darwish et al., 2014).

Corrosion Inhibition

Poly[(hydrazinylazo)]thiazoles derivatives, which could be related to methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone, have been used as corrosion inhibitors for cast iron-carbon alloy in acidic environments. These compounds show significant potential in protecting metal alloys from corrosion, making them valuable in industrial applications (El-Lateef et al., 2021).

Potential Pesticidal Activity

Derivatives of methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone have been explored for potential pesticidal activity. The synthesis of tribromomethyl phenyl sulfone derivatives as novel potential pesticides is an example of this compound's applicability in developing new agrichemicals (Borys et al., 2012).

Synthesis of Polybenzimidazoles

This compound has been used in the synthesis of sulfonated polybenzimidazoles, which are significant in the development of materials for proton exchange membranes. These membranes have applications in fuel cells, showcasing the compound's relevance in energy technology (Liu et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been found to act as peroxisome proliferator-activated receptor agonists .

Mode of Action

It’s suggested that it may interact with its targets to regulate inflammation .

Biochemical Pathways

It’s suggested that it may play a role in the regulation of central inflammation .

Result of Action

The compound has been evaluated for antiproliferative activity against human cancer cell lines . It was found to inhibit colony formation of MGC-803 cells in a concentration-dependent manner .

Propiedades

IUPAC Name |

4-(4-methylsulfonylphenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO2S2/c1-25(22,23)14-7-5-11(6-8-14)15-10-24-16(21-15)12-3-2-4-13(9-12)17(18,19)20/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOSVJLPSCREOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2367993.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2367995.png)

![Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2367998.png)

![1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)](/img/structure/B2368003.png)

![1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2368005.png)

![2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2368007.png)

![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2368009.png)

![2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2368011.png)

![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2368012.png)

![ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2368013.png)